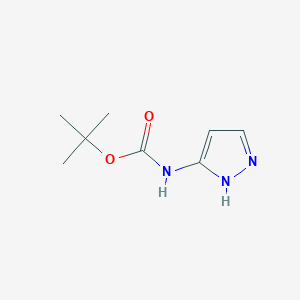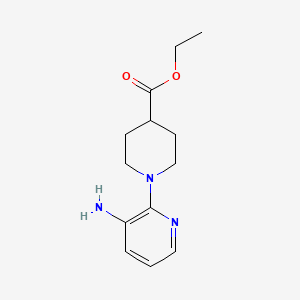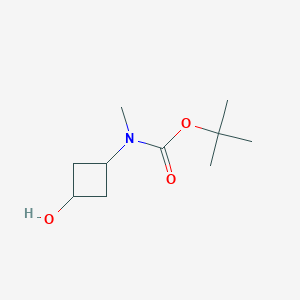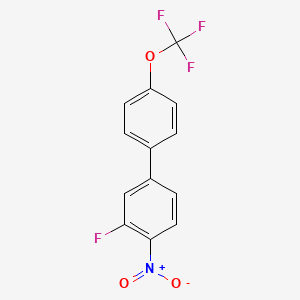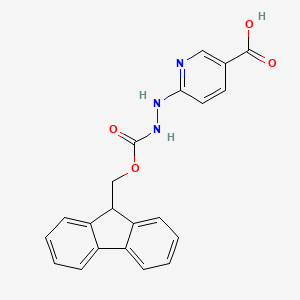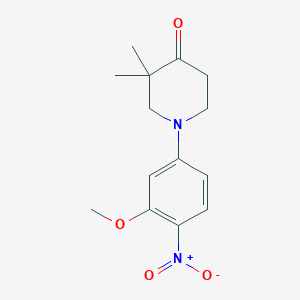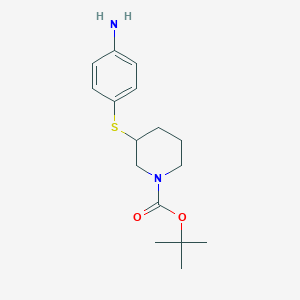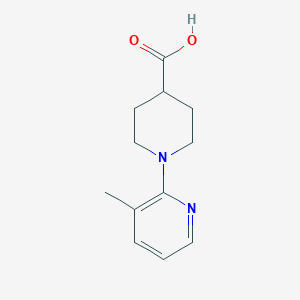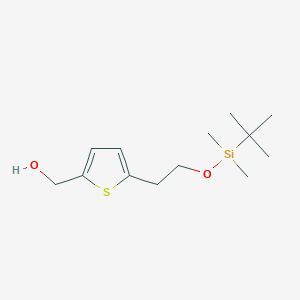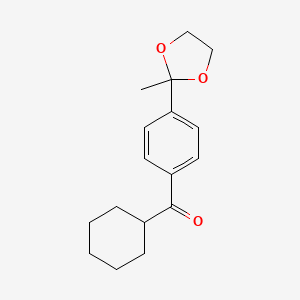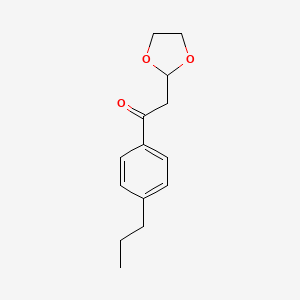
7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one
Übersicht
Beschreibung
“7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one” is a compound that contains a trifluoromethyl group . Trifluoromethyl groups are prevalent in many important drugs and agrochemicals, and their introduction can significantly improve molecular properties such as lipophilicity, metabolic stability, and bioavailability .
Synthesis Analysis
The synthesis of trifluoromethyl group-containing N-heteroaromatics, such as “7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one”, can be achieved through the highly regioselective addition of a trifluoromethyl nucleophile to pyridine, quinoline, isoquinoline, and two or three heteroatom-containing N-heteroaromatic N-oxides activated by trifluoromethyldifluoroborane . This method proceeds under mild conditions in gram scale with high functional group tolerance .Chemical Reactions Analysis
The trifluoromethylation of organic molecules is an ideal method of introducing trifluoromethyl groups . Despite recent advances in C-H trifluoromethylation of N-heteroaromatic compounds, regioselective C-H trifluoromethylation of six-membered heteroaromatic compounds has yet to be achieved .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- One-Pot Synthesis Approaches : 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using a one-pot reaction involving a silver-catalyzed intramolecular aminofluorination of alkyne. This efficient method enables the synthesis of various fluorinated isoquinolines (Liu, Wu, Chen, & Liu, 2013).
- Crystal Structure and Antitumor Activity : The crystal structure of certain derivatives has been determined, revealing their potential for moderate antitumor activities in vitro. These structures offer insights into the relationship between molecular configuration and biological activity (Zhu et al., 2011).
Catalysis and Reaction Development
- Palladium-Catalyzed Synthesis : Innovative methods for the stereoselective synthesis of related compounds through tandem Heck-Suzuki coupling have been developed, offering new pathways for creating isoquinoline derivatives (Mondal et al., 2018).
- Investigation of Synthesis Paths : Research has explored various paths for synthesizing 3-trifluoromethyl derivatives, contributing to the development of novel synthetic strategies for these compounds (Glushkov et al., 2000).
Pharmaceutical Applications
- Cytotoxicity and Docking Simulation : Novel classes of dihydroisoquinolines have been synthesized and evaluated for cytotoxicity, showing potential as antitumor agents. Docking simulations aid in understanding their interactions with biological targets (Saleh et al., 2020).
- Anticonvulsant Agents : Certain derivatives have been evaluated for anticonvulsant activity, with some showing significant effects in tests, indicating potential therapeutic applications in epilepsy treatment (Zhang et al., 2016).
Novel Methodologies and Synthesis
- New Synthetic Methodologies : Innovative approaches for constructing the dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids, have been reported, expanding the repertoire of synthetic strategies (Mujde et al., 2011).
- Cascade Carbonylative Synthesis : A palladium-catalyzed cascade radical cyclization and carbonylation method has been developed, enabling the incorporation of both perfluoroalkyl and carbonyl units into dihydroquinolin-2(1H)-one skeletons (Wang et al., 2022).
Toxicological and Photophysical Studies
- Toxicological Evaluation : Derivatives have been evaluated for toxicological activity against various pests, providing insights into their potential use in agricultural applications (Bakhite et al., 2022).
- Photophysical and Electrochemical Studies : Investigations into the optical and electrochemical properties of certain derivatives have been conducted, revealing their potential applications in material science and photonic devices (Kamble et al., 2017).
Zukünftige Richtungen
The development of new methodologies for efficient and selective introduction of trifluoromethyl groups into diverse skeletons has become an active and hot topic in synthetic chemistry . The radical trifluoromethylation by photoredox catalysis has emerged . This strategy provides a new protocol for photocatalytic radical reactions .
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-2-1-6-3-4-14-9(15)8(6)5-7/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZSJDNHPNHZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735797 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
1365759-12-1 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

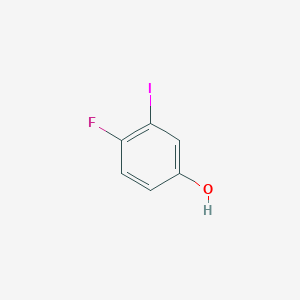
![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B1400307.png)
